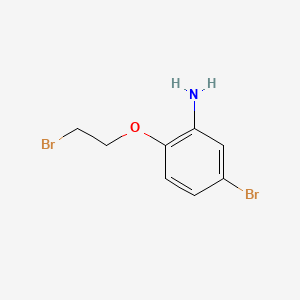

5-Bromo-2-(2-bromoethoxy)aniline

Description

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Experimental data from cyclization studies reveals distinct proton signals corresponding to different molecular environments within the compound. The aromatic region displays multiple signals reflecting the substitution pattern on the benzene ring, with protons ortho and meta to the bromine substituent exhibiting characteristic downfield shifts.

The proton Nuclear Magnetic Resonance spectrum demonstrates well-resolved signals for the bromoethoxy side chain, with the methylene protons adjacent to the ether oxygen appearing as a characteristic triplet due to coupling with the terminal bromine-bearing carbon. The chemical shift values for these protons typically occur in the range of 4.0-4.5 parts per million, consistent with deshielding effects from the adjacent oxygen atom. The terminal methylene group bearing the bromine substituent exhibits a distinct triplet pattern at approximately 3.8-4.2 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the presence of eight distinct carbon environments, corresponding to the molecular formula. The aromatic carbons display characteristic chemical shifts in the 110-160 parts per million region, with quaternary carbons appearing at distinct positions relative to their substitution patterns. The aliphatic carbons of the bromoethoxy chain appear in the expected range of 30-70 parts per million, with the carbon bearing the terminal bromine atom showing characteristic downfield shift patterns.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides complementary structural information through identification of characteristic vibrational modes associated with specific functional groups within this compound. The amino group exhibits characteristic stretching vibrations in the 3300-3500 wavenumber region, with asymmetric and symmetric stretching modes appearing as distinct bands. These primary amine stretches serve as diagnostic markers for the presence of the unsubstituted amino functionality.

The aromatic carbon-carbon stretching vibrations manifest in the 1400-1600 wavenumber region, providing confirmation of the benzene ring system. The presence of bromine substituents influences the overall vibrational profile through mass effects and electronic perturbations, leading to characteristic shifts in aromatic modes. Carbon-bromine stretching vibrations typically appear in the lower frequency region around 500-700 wavenumbers, though these may overlap with other skeletal modes.

The ether linkage within the bromoethoxy substituent contributes characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region. These modes provide confirmation of the ether connectivity and help distinguish this compound from related structural isomers. The aliphatic carbon-hydrogen stretching and bending modes appear in their expected regions, with methylene groups contributing characteristic absorption patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 294.97, corresponding to the intact molecular structure with appropriate isotope patterns reflecting the presence of two bromine atoms. The distinctive isotope signature arising from the natural abundance of bromine-79 and bromine-81 isotopes creates a characteristic triplet pattern in the molecular ion region.

Primary fragmentation pathways involve cleavage of the bromoethoxy side chain, resulting in the formation of characteristic fragment ions. Loss of the terminal bromoethyl group generates a fragment at mass-to-charge ratio 216, corresponding to the brominated aniline core structure. Sequential fragmentation may involve additional bromine loss, yielding fragments that provide information about the substitution pattern and structural connectivity.

The base peak in the mass spectrum typically corresponds to highly stable aromatic fragments that retain resonance stabilization. These ions often arise through rearrangement processes that optimize charge distribution and molecular stability. The fragmentation pattern serves as a molecular fingerprint that enables compound identification and distinguishes this material from closely related structural analogs.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational analyses utilizing established basis sets reveal the electronic distribution patterns and orbital characteristics that govern the compound's chemical behavior. The calculated molecular properties include optimized geometries, electronic energy levels, and charge distribution maps that complement experimental observations.

The computational results indicate significant polarization effects arising from the bromine substituents, which serve as electron-withdrawing groups that modulate the electron density distribution throughout the aromatic system. The amino group maintains its characteristic electron-donating properties, creating regions of enhanced nucleophilicity that influence reactivity patterns. These electronic effects are particularly relevant in understanding the compound's participation in cyclization reactions and other transformations.

Calculated molecular properties include a logarithmic partition coefficient of 3.38620, indicating moderate lipophilicity characteristics. The polar surface area calculation yields a value of 35.25000 square angstroms, reflecting the contribution of polar functional groups to the overall molecular surface. These computational parameters provide quantitative measures of molecular properties that influence solubility, permeability, and biological activity profiles.

| Calculated Property | Value | Reference |

|---|---|---|

| Logarithmic Partition Coefficient | 3.38620 | |

| Polar Surface Area | 35.25000 Ų | |

| Molecular Complexity | 134 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals the electronic configuration patterns that determine chemical reactivity and spectroscopic properties. The highest occupied molecular orbital exhibits significant contribution from the amino group nitrogen atom and adjacent aromatic carbons, consistent with the electron-donating nature of the aniline functionality. This orbital configuration influences the compound's nucleophilic character and participation in electrophilic aromatic substitution reactions.

The lowest unoccupied molecular orbital demonstrates contributions from the aromatic ring system with significant involvement of the brominated positions. The energy gap between occupied and unoccupied frontier orbitals influences the compound's electronic absorption characteristics and photochemical behavior. These orbital considerations are particularly relevant for understanding the compound's role as a synthetic intermediate and its electronic transitions observed in ultraviolet-visible spectroscopy.

The molecular orbital configuration analysis also reveals the influence of bromine substituents on the overall electronic structure through their electron-withdrawing effects and the introduction of heavy atom characteristics. The presence of lone pair electrons on the bromine atoms contributes additional orbital complexity that influences chemical reactivity patterns. The computational analysis provides a theoretical framework for understanding experimental observations and predicting chemical behavior in various reaction environments.

Properties

CAS No. |

1235451-65-6 |

|---|---|

Molecular Formula |

C8H9Br2NO |

Molecular Weight |

294.974 |

IUPAC Name |

5-bromo-2-(2-bromoethoxy)aniline |

InChI |

InChI=1S/C8H9Br2NO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4,11H2 |

InChI Key |

PQZCKGRJSMUWTB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)N)OCCBr |

Synonyms |

BenzenaMine, 5-broMo-2-(2-broMoethoxy)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

*Estimated based on analog data.

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atoms in this compound are electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to analogs with electron-donating groups like -N(CH₃)₂ or morpholino .

- Lipophilicity: The XLogP3 values range from 1.2 (morpholino derivative) to 3.8 (3-ethoxyphenoxy analog), indicating significant variations in solubility and membrane permeability. The target compound’s intermediate lipophilicity (~2.8) balances reactivity and bioavailability.

- Synthetic Utility: The dual bromine atoms in this compound allow sequential functionalization, whereas analogs like 5-bromo-2-(4-fluorophenoxy)aniline prioritize stability for biomedical applications .

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of 2-aminophenol undergoes nucleophilic substitution with 1,2-dibromoethane in the presence of a mild base (e.g., K₂CO₃) in acetone. The amino group is protected as an acetanilide to prevent competing alkylation:

-

Protection :

-

Alkylation :

-

Deprotection :

Hydrolysis with HCl/EtOH yields 2-(2-bromoethoxy)aniline.

Challenges and Optimization

-

Selectivity : The unprotected amino group may react with 1,2-dibromoethane, necessitating acetylation.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but risk over-alkylation.

Bromination of 2-(2-Bromoethoxy)aniline

Directed Bromination

The ethoxy group directs electrophilic bromination to the para position (C5) relative to the oxygen:

Reaction Conditions

Competing Pathways

-

Without protection, bromination may occur para to the amino group (C4). Acetylation mitigates this, but deprotection adds steps.

Nitro Reduction Pathway

Synthesis of 5-Bromo-2-(2-bromoethoxy)nitrobenzene

Alkylation of 2-nitrophenol with 1,2-dibromoethane precedes bromination:

-

Alkylation :

-

Bromination :

Catalytic Hydrogenation

Reduction of the nitro group employs Raney nickel with bromine inhibitors (e.g., morpholine) to prevent debromination:

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% Raney Ni |

| Inhibitor | Morpholine (0.2 equiv) |

| Temperature | 45°C |

| Yield | 83–87% |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Alkylation-Bromination | 3 | ~60% | Fewer steps, no nitro intermediates |

| Nitro Reduction | 4 | ~70% | Higher purity, controlled bromination |

Functional Group Compatibility

-

Amino Protection : Critical in alkylation route to avoid side reactions.

-

Hydrogenation Stability : Bromoethoxy and bromo groups tolerate hydrogenation with inhibitors.

Scalability and Industrial Considerations

Cost Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.